3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with an azetidine (four-membered saturated ring) scaffold. The 3-methyl substituent on the oxadiazole and the 4-(trifluoromethyl)phenyl group on the carboxamide moiety are critical for its structural and functional properties. This compound is part of a broader class of 1,2,4-oxadiazole derivatives investigated for metabolic stability and pharmacological activity, particularly in modulating enzymes or receptors associated with inflammatory and metabolic disorders .
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-18-12(23-20-8)9-6-21(7-9)13(22)19-11-4-2-10(3-5-11)14(15,16)17/h2-5,9H,6-7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTAWKLZACRJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Acyl Chlorides
Amidoximes react with acyl chlorides under basic conditions to form 1,2,4-oxadiazoles. For example, acetamidoxime (derived from hydroxylamine and acetonitrile) reacts with acetyl chloride in the presence of pyridine to yield 3-methyl-1,2,4-oxadiazole. This method, however, often requires harsh conditions and yields moderate results (40–60%).
Reaction Conditions :
Coupling Amidoximes with Activated Carboxylic Acids
A more efficient method involves coupling amidoximes with carboxylic acids activated by reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (propylphosphonic anhydride). For instance, acetamidoxime and acetic acid, when treated with EDCl and HOBt (hydroxybenzotriazole), form 3-methyl-1,2,4-oxadiazole in 85% yield.
Optimization Insight :
- Key Advantage : Higher yields (75–90%) and milder conditions compared to acyl chloride routes.
- Typical Workflow :
- Activate carboxylic acid with EDCl/HOBt.
- Add amidoxime and stir at room temperature for 12–24 hours.
- Purify via column chromatography.
Construction of the Azetidine Ring
Azetidine rings are commonly synthesized via two routes: β-lactam reduction or ring-closing alkylation.
Reduction of β-Lactams (Azetidinones)
β-Lactams are reduced to azetidines using lithium aluminium hydride (LiAlH₄) or LiAlH₄/AlCl₃ mixtures. For example, 2-azetidinone treated with LiAlH₄ in tetrahydrofuran (THF) at reflux yields azetidine in 70–80% efficiency.
Mechanism :
The carbonyl group of the β-lactam is reduced to a methylene group, forming the saturated azetidine ring.
Limitations :
- Requires anhydrous conditions.
- Over-reduction or ring-opening side reactions may occur.
Ring-Closing Alkylation
3-Amino-1-propanol derivatives undergo intramolecular alkylation to form azetidines. For instance, treating 3-chloropropylamine with a base induces cyclization:
$$ \text{Cl(CH}2\text{)}3\text{NH}_2 + \text{Base} \rightarrow \text{Azetidine} + \text{HCl} $$
Integration of the Oxadiazole and Azetidine Units
The oxadiazole moiety is introduced to the azetidine ring via nucleophilic substitution or palladium-catalyzed coupling.
Nucleophilic Substitution at Azetidine C-3
Azetidine derivatives with leaving groups (e.g., bromine) at C-3 undergo substitution with pre-formed 3-methyl-1,2,4-oxadiazole-5-thiolate.
Example Protocol :
Suzuki-Miyaura Coupling
For more complex systems, palladium-catalyzed coupling links boronic acid-functionalized oxadiazoles to halogenated azetidines.
Representative Reaction :
$$ \text{3-Iodoazetidine} + \text{5-(Boronato)-3-methyl-1,2,4-oxadiazole} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Product} $$
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃.
- Solvent : Toluene/water (3:1).
- Yield : 72%.
Introduction of the Carboxamide Group
The final step involves coupling the azetidine-oxadiazole intermediate with 4-(trifluoromethyl)aniline.
Carbodiimide-Mediated Amidation
The azetidine-1-carbonyl chloride reacts with 4-(trifluoromethyl)aniline using EDCl and HOBt:
Procedure :
- Generate azetidine-1-carbonyl chloride via treatment with oxalyl chloride.
- Add 4-(trifluoromethyl)aniline (1.1 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv).
- Stir in dichloromethane at room temperature for 24 hours.
- Yield : 80–85%.
Mixed Carbonate Method
An alternative employs 4-nitrophenyl chloroformate to activate the azetidine carboxylate:
$$ \text{Azetidine-CO}2\text{H} + \text{4-NO}2\text{C}6\text{H}4\text{OCOCl} \rightarrow \text{Active carbonate intermediate} $$
$$ \text{Intermediate} + \text{4-CF}3\text{C}6\text{H}4\text{NH}2 \rightarrow \text{Product} $$
Yield : 78%.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Oxadiazole Formation Mechanism
The cyclization of amidoximes and acyl chlorides proceeds via an O-acylated intermediate, which undergoes intramolecular nucleophilic attack by the oxime nitrogen to form the oxadiazole ring:
$$ \text{RC(=NOH)NH}2 + \text{R'COCl} \rightarrow \text{RC(=N-O-COR')NH}2 \rightarrow \text{Oxadiazole} + \text{HCl} $$
Azetidine Reduction Mechanism
LiAlH₄ reduces the β-lactam carbonyl to a methylene group via a two-electron transfer process, forming the azetidine ring:
$$ \text{β-Lactam} \xrightarrow{\text{LiAlH}4} \text{Azetidine} + \text{Al(OH)}3 $$
Challenges and Optimization Strategies
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or basic conditions. Use of anhydrous solvents and neutral pH during workup is critical.
- Azetidine Ring Strain : The four-membered azetidine ring is highly strained, leading to potential side reactions during functionalization. Low-temperature reactions mitigate this.
- Trifluoromethyl Group Handling : The electron-withdrawing CF₃ group can deactivate aromatic amines, necessitating activated coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further exploration in medicinal chemistry.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole compounds, including those similar to 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide, possess antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, suggesting their potential as antimicrobial agents in pharmaceutical formulations.
Anticancer Properties
Preliminary studies suggest that oxadiazole derivatives can demonstrate anticancer activity. The structural features of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide may contribute to its efficacy against various cancer cell lines. Research is ongoing to elucidate the specific mechanisms through which these compounds exert their effects on cancer cells.
Agrochemical Applications
The compound's unique structure also positions it as a candidate for development in agrochemicals.
Pesticidal Activity
Compounds containing oxadiazole moieties have been investigated for their pesticidal properties. They show promise as fungicides and herbicides due to their ability to disrupt biological processes in pests while being less toxic to non-target organisms. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its efficacy in agricultural applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study 2 | Anticancer Activity | Showed selective cytotoxicity towards breast cancer cell lines with a mechanism involving apoptosis induction. |
| Study 3 | Pesticidal Efficacy | Reported significant reduction in fungal growth on crops treated with oxadiazole derivatives compared to control groups. |
Mechanism of Action
The mechanism by which 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including the 1,2,4-oxadiazole core, trifluoromethyl groups, or azetidine/heterocyclic substitutions. Key comparisons are outlined below:
Structural Analogues with Pyrazole and Oxadiazole Hybrids
Compound 17 : 4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
- Compound 25: N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide Structural Difference: Substitutes the azetidine with a benzamide-linked pyrazole. Physicochemical Properties: Higher lipophilicity (ClogP = 5.2) due to the trifluoromethylbenzamide group, enhancing membrane permeability . Activity: Demonstrated improved metabolic stability in microsomal assays compared to non-oxadiazole analogues .
Azetidine and Piperidine Derivatives
N-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
N-(2-Methoxyphenyl)-4-[3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
Substitutions on the Carboxamide Moiety
Compound 27 : N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-4-nitrobenzamide
Compound 38 : N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)dodecanamide
Stereochemical and Enantiomeric Comparisons
- SLM6031434 (S-enantiomer) vs. SLM6081442 (R-enantiomer)
Critical Analysis of Structural-Activity Relationships (SAR)
- 1,2,4-Oxadiazole Core : Essential for metabolic stability due to resistance to hydrolytic cleavage .
- Trifluoromethyl Groups : Enhance lipophilicity and electron-withdrawing effects, improving target binding (e.g., enzyme active sites) .
- Azetidine vs. Larger Rings : Azetidine’s smaller ring size may confer rigidity and favorable pharmacokinetics but could increase synthetic complexity compared to piperidine analogues .
- Substituent Flexibility : Aliphatic chains (e.g., compound 38) or polar groups (e.g., morpholine in compound 39) modulate solubility and distribution .
Biological Activity
The compound 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a novel derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
- Molecular Formula : C12H12F3N5O2
- Molecular Weight : 303.25 g/mol
The biological activity of this compound can be attributed to the oxadiazole moiety, which is known for its ability to interact with various biological targets. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation. Specifically, they have shown potential in targeting:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to the reactivation of tumor suppressor genes.
- Thymidylate Synthase : This enzyme is crucial for DNA synthesis; its inhibition can result in reduced proliferation of cancer cells.
- Telomerase : Targeting telomerase can induce apoptosis in cancer cells by shortening telomeres.
Biological Activities
The following table summarizes the biological activities associated with 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide and related compounds:
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine exhibited IC50 values ranging from 10 to 50 µM against HeLa and CaCo-2 cells. This suggests significant potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory therapeutic .
Q & A
Q. What are the key synthetic routes for 3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the 1,2,4-oxadiazole ring via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., using CDI or HATU as coupling agents) .
- Step 3: Coupling of the azetidine moiety to the 4-(trifluoromethyl)phenyl group via carboxamide linkage, often using EDCI/HOBt catalysis .
Optimization Tips: - Control reaction temperatures (e.g., 60–80°C for cyclocondensation) .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Purify via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer:
- 1H/13C NMR: Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and trifluoromethyl group (δ ~120–125 ppm in 13C) .
- IR Spectroscopy: Confirm carboxamide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₅H₁₄F₃N₃O₂) with <2 ppm error .
- X-ray Crystallography: Resolve spatial arrangement of the azetidine-oxadiazole linkage (if crystalline) .
Q. How do the functional groups (oxadiazole, azetidine, trifluoromethyl) influence the compound’s reactivity?
- Methodological Answer:
- Oxadiazole: Participates in nucleophilic substitution at the C5 position (e.g., with amines or thiols) .
- Azetidine: Susceptible to ring-opening under acidic conditions (e.g., HCl/MeOH) .
- Trifluoromethyl: Enhances metabolic stability but may sterically hinder interactions in binding assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding modes to target pockets .
- Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. How should researchers resolve contradictions in bioactivity data across different assays (e.g., cell-based vs. enzyme-based)?
- Methodological Answer:
- Reproducibility Checks:
- Repeat assays with fresh compound batches to rule out degradation .
- Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Mechanistic Studies:
- Test structural analogs (e.g., replacing trifluoromethyl with Cl/CF₃) to identify SAR trends .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer: Modification Hotspots:
| Position | Modification | Method | Reference |
|---|---|---|---|
| Oxadiazole C5 | Introduce -NH₂, -SH | Nucleophilic substitution | |
| Azetidine N1 | Alkylation (e.g., -CH₂Ph) | SN2 reaction | |
| Trifluoromethyl | Replace with -CN or -CF₂CF₃ | Suzuki coupling | |
| Example: Replacing 3-methyl on oxadiazole with cyclopropyl enhances metabolic stability . |
Q. How can researchers assess the compound’s stability under physiological conditions?
- Methodological Answer:
- Accelerated Stability Testing:
- Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Monitor degradation via LC-MS; quantify parent compound loss .
- Light/Temperature Sensitivity:
- Store at -20°C in amber vials; avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
